REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[C:6]([C:8]#[N:9])[C:5]([OH:10])=[CH:4][CH:3]=1.[CH2:11](Br)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+].O>CC(C)=O>[CH2:11]([O:10][C:5]1[C:6]([C:8]#[N:9])=[N:7][C:2]([Br:1])=[CH:3][CH:4]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
53.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=N1)C#N)O
|
Name
|
|
Quantity
|
35.6 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
43.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with ethyl acetate once
|
Type
|
WASH
|
Details
|
The solution is washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=5/1, followed by 3/1)
|
Type
|
FILTRATION
|
Details
|
the solid is collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(=NC(=CC1)Br)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |